5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
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Overview
Description
5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzenesulfonamide group attached to an indole moiety, which is further substituted with methoxy and ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole derivative is then subjected to substitution reactions to introduce the methoxy and ethyl groups at specific positions on the indole ring.
Sulfonamide Formation: The final step involves the reaction of the substituted indole with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired benzenesulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-methyl-1H-indole-3-yl derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Benzenesulfonamide derivatives: These compounds have the sulfonamide group and are known for their antimicrobial and anticancer properties.
Uniqueness
5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole moiety with the benzenesulfonamide group enhances its potential as a multifunctional bioactive compound .
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-15-6-9-20(27-4)21(12-15)28(24,25)22-11-10-17-14(2)23-19-8-7-16(26-3)13-18(17)19/h6-9,12-13,22-23H,5,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELNSJGQDBCCEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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